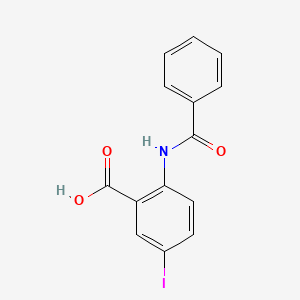![molecular formula C17H11F3N4O2 B12451490 4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12451490.png)
4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid is a complex organic compound that features a pyridyl group, a trifluoromethyl group, and a pyrimidinyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the pyrimidine and pyridine intermediates. One common method involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) as a base. The reaction is carried out at room temperature for 2-3 hours, followed by the removal of the solvent and recrystallization from ethanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of 4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine and pyridine derivatives with trifluoromethyl and benzoic acid groups. Examples include:
- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
- 4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid
Uniqueness
The uniqueness of 4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridyl and pyrimidinyl groups contribute to its ability to interact with various biological targets.
Propriétés
Formule moléculaire |
C17H11F3N4O2 |
|---|---|
Poids moléculaire |
360.29 g/mol |
Nom IUPAC |
4-[[4-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C17H11F3N4O2/c18-17(19,20)14-9-13(10-5-7-21-8-6-10)23-16(24-14)22-12-3-1-11(2-4-12)15(25)26/h1-9H,(H,25,26)(H,22,23,24) |
Clé InChI |
RHBXBOVSRUYPTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12451408.png)

![(5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12451414.png)

![(1R,2S)-2-[(2-{4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12451422.png)
![4,9-Diphenyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione](/img/structure/B12451426.png)
![(3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol](/img/structure/B12451445.png)
![2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B12451453.png)
![4-bromo-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12451459.png)
![5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B12451461.png)
![2-(2-methylphenoxy)-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}acetamide](/img/structure/B12451464.png)
![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12451466.png)
![5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12451472.png)
![N-(2,6-dimethylphenyl)-1-[(furan-2-ylmethyl){[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino]cyclohexanecarboxamide](/img/structure/B12451480.png)
